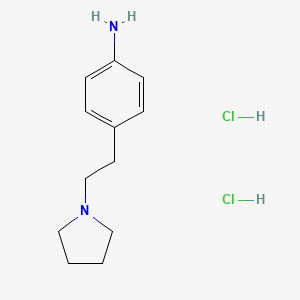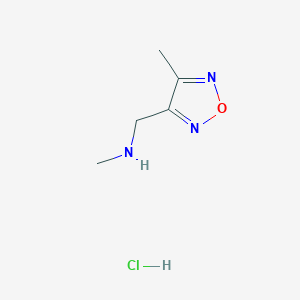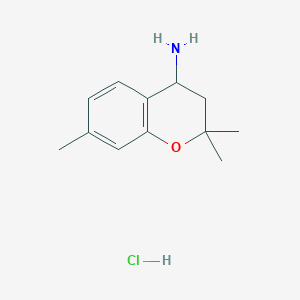![molecular formula C10H19Cl2N3O2 B1521535 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride CAS No. 1193387-09-5](/img/structure/B1521535.png)
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride
Vue d'ensemble
Description
“1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride” is a chemical compound with the CAS Number: 1193387-09-5 . It has a molecular weight of 284.19 . The IUPAC name for this compound is 1-[2-(1-piperazinyl)ethyl]-2,5-pyrrolidinedione dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h11H,1-8H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
Anticonvulsant Activity and Safety Evaluation
Studies have synthesized new series of pyrrolidine-2,5-dione derivatives, demonstrating potential anticonvulsant activities. For example, compounds have been identified with promising protective indices against seizures in mouse models, surpassing well-known antiepileptic drugs. Initial safety evaluations and mechanisms of action, including sodium and L-type calcium channel blocking, have also been explored (Rybka et al., 2017).
5-HT2 Antagonist Activity
Research has been conducted on bicyclic derivatives, showcasing potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, indicating potential for central nervous system applications (Watanabe et al., 1992).
Anticonvulsant and Neurotoxicity Studies
Further studies have focused on synthesizing and testing pyrrolidine-2,5-dione derivatives for anticonvulsant activity, with several compounds showing significant effects in standard seizure models and minimal neurotoxicity. Structure-activity relationship (SAR) studies have contributed to understanding the pharmacological profiles of these compounds (Kamiński et al., 2011).
Antiarrhythmic and Antihypertensive Effects
The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has revealed strong antiarrhythmic and antihypertensive activities. The alpha-adrenolytic properties of these compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, were identified as a key factor in their pharmacological effects (Malawska et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXRQOVMXORJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)
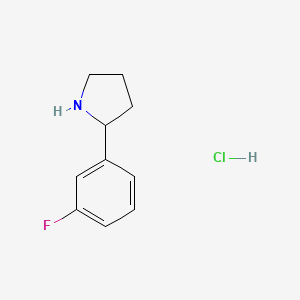

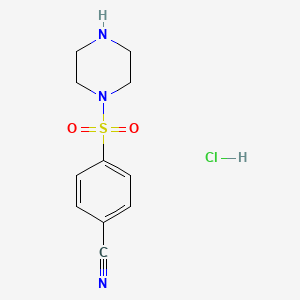
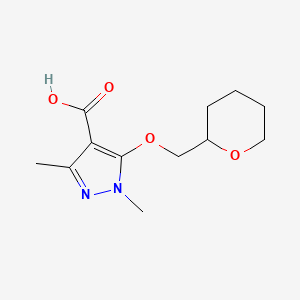
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)
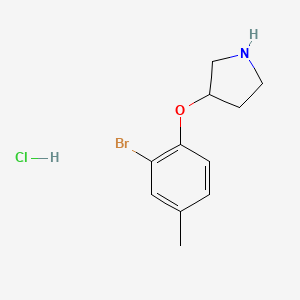
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)
